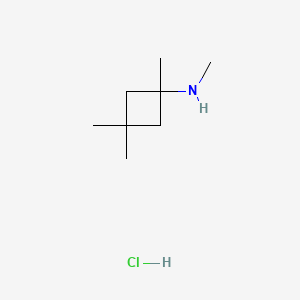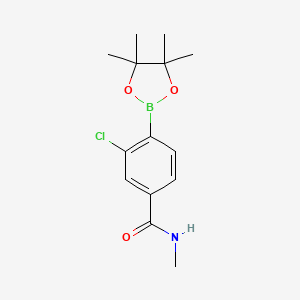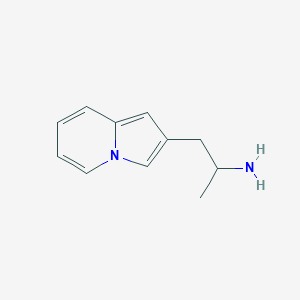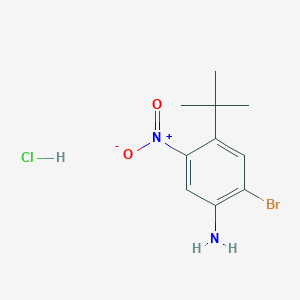![molecular formula C17H17NO B13573697 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(naphthalen-2-yl)bicyclo[111]pentane-1-carboxamide is a compound that features a bicyclo[111]pentane core, which is a highly strained carbocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves the construction of the strained bicyclic core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach is the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various substituents at the bridgehead positions of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often employs continuous flow processes. For example, a continuous flow synthesis of [1.1.1]propellane can be used to generate solutions of [1.1.1]propellane that can be directly derivatized into various bicyclo[1.1.1]pentane species . This method provides an efficient and scalable route to produce gram quantities of bicyclo[1.1.1]pentane derivatives.
化学反応の分析
Types of Reactions
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the stability of the strained bicyclic core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclo[1.1.1]pentane core.
科学的研究の応用
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s three-dimensional structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres for ortho/meta-substituted arenes and have similar three-dimensional structures.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives: These derivatives are used in medicinal chemistry as bioisosteres for aromatic rings.
Uniqueness
3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide is unique due to its specific substitution pattern, which combines the bicyclo[1.1.1]pentane core with a naphthalen-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
3-methyl-N-naphthalen-2-ylbicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C17H17NO/c1-16-9-17(10-16,11-16)15(19)18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8H,9-11H2,1H3,(H,18,19) |
InChIキー |
MITQWRNBPWFQOM-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)
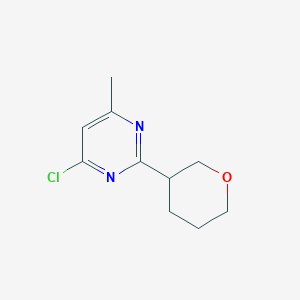
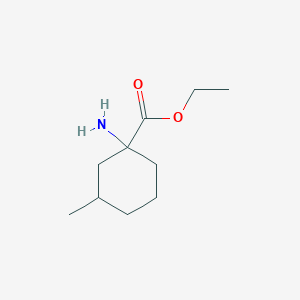
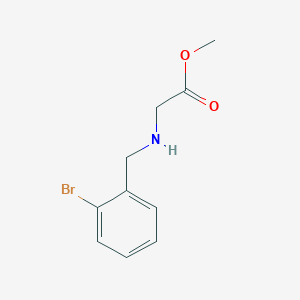
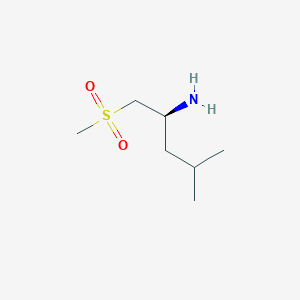
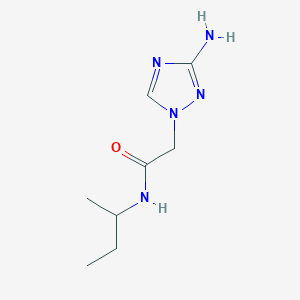
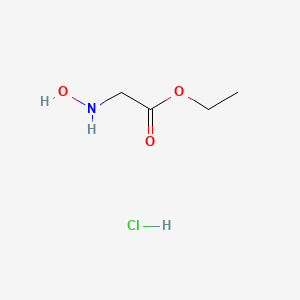
![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)
